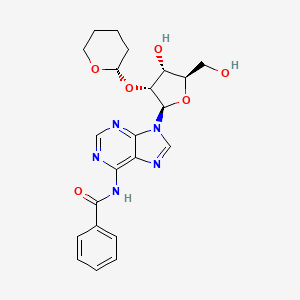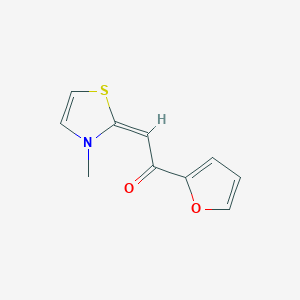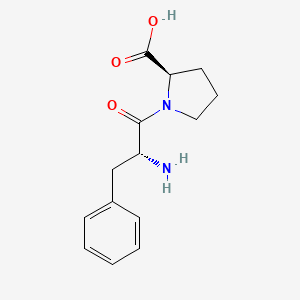
D-Proline, 1-D-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Proline, 1-D-phenylalanyl- is a synthetic compound that combines D-proline and D-phenylalanine D-proline is an unnatural amino acid, while D-phenylalanine is an essential aromatic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-D-phenylalanyl- typically involves the coupling of D-proline and D-phenylalanine. One common method includes the use of peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of D-proline involves the racemization of L-proline to DL-proline, followed by the enantioselective separation of D-proline. This can be achieved using microbial proline racemase and proline dehydrogenase cascades, which offer high yields and enantiomeric purity . The production of D-phenylalanine can be achieved through similar biocatalytic processes or chemical synthesis involving the resolution of racemic mixtures.
Chemical Reactions Analysis
Types of Reactions: D-Proline, 1-D-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
D-Proline, 1-D-phenylalanyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of D-Proline, 1-D-phenylalanyl- involves its interaction with specific molecular targets and pathways. D-proline can act as an inhibitor of proline racemase, affecting the racemization process in bacteria . D-phenylalanine is a precursor to several neurotransmitters, including dopamine and norepinephrine, and can influence their synthesis and release . The combined effects of these components contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
L-Proline: A natural amino acid with similar structural properties but different stereochemistry.
L-Phenylalanine: An essential amino acid with similar aromatic properties but different stereochemistry.
D-Proline: Shares the same proline structure but lacks the phenylalanine component.
D-Phenylalanine: Shares the same phenylalanine structure but lacks the proline component.
Uniqueness: D-Proline, 1-D-phenylalanyl- is unique due to its combination of D-proline and D-phenylalanine, which imparts distinct chiral and aromatic properties. This combination enhances its utility in asymmetric synthesis and drug development, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
793626-82-1 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2R)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19)/t11-,12-/m1/s1 |
InChI Key |
WEQJQNWXCSUVMA-VXGBXAGGSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
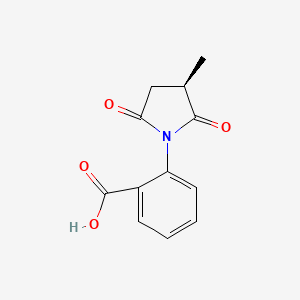
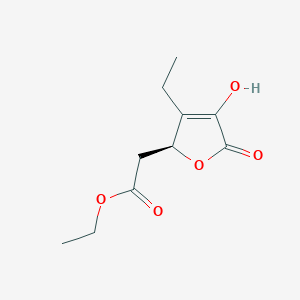
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
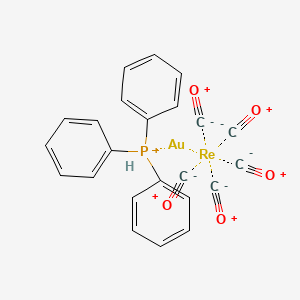

![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
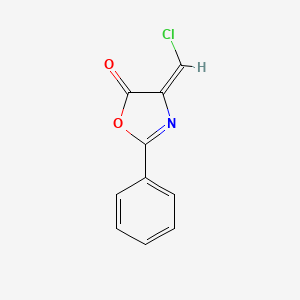
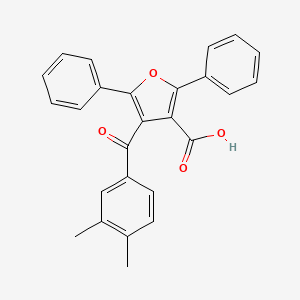
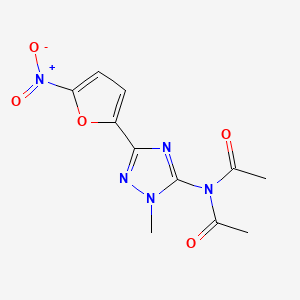
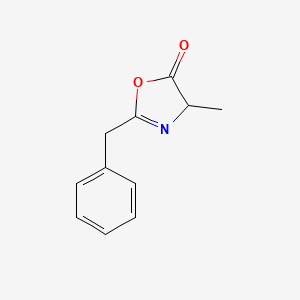
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
